N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No.: 476296-41-0
Cat. No.: VC6598818
Molecular Formula: C20H17FN2O3S
Molecular Weight: 384.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476296-41-0 |
|---|---|
| Molecular Formula | C20H17FN2O3S |
| Molecular Weight | 384.43 |
| IUPAC Name | N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24) |
| Standard InChI Key | WNFJFNPSFRBQNQ-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Introduction
Chemical Structure and Molecular Characteristics
N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide features a benzamide backbone with two key substituents:
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A 2-fluorophenyl group attached to the amide nitrogen.
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A methyl(phenyl)sulfamoyl group at the para position of the benzamide ring.
Molecular Formula and Weight
Key Structural Features
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Sulfamoyl Group: The moiety enhances hydrogen-bonding capacity, critical for enzyme inhibition .
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Fluorophenyl Group: The electron-withdrawing fluorine atom at the ortho position influences electronic distribution and bioavailability .
Table 1: Comparative Molecular Properties of Sulfamoyl Benzamides
Synthesis and Reaction Pathways
The synthesis of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves multi-step reactions, as inferred from analogous sulfamoyl benzamides:
Step 1: Formation of 4-Sulfamoylbenzoyl Chloride
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React 4-sulfamoylbenzoic acid with thionyl chloride () to yield the acyl chloride intermediate.
Step 2: Coupling with 2-Fluoroaniline
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Treat the acyl chloride with 2-fluoroaniline in dichloromethane () under basic conditions (e.g., triethylamine) to form N-(2-fluorophenyl)-4-sulfamoylbenzamide.
Key Reaction Conditions
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Temperature: 0–25°C for acyl chloride formation; 50–80°C for coupling steps.
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Solvents: , dimethylformamide ().
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Yield: ~60–75% (estimated from similar syntheses).
Physicochemical Properties
Partition Coefficients and Solubility
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logSw: -4.2 (poor aqueous solubility, typical of sulfonamides ).
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Polar Surface Area: 65.1 Ų (suggests moderate membrane permeability ).
Hydrogen Bonding Capacity
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
Sulfamoyl benzamides are established inhibitors of carbonic anhydrase II (CA-II), an enzyme involved in pH regulation and bicarbonate synthesis . Structural analogs of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide exhibit nanomolar potency:
Table 2: Inhibitory Activity of Related Compounds Against CA-II
| Compound | PDB Code | Potency (nM) |
|---|---|---|
| (R)-N-(3-Indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide | 1if7 | 0.03 |
| 4-(Aminosulfonyl)-N-[(2-fluorophenyl)methyl]-benzamide | 1g1d | 0.36 |
| Brinzolamide | 1a42 | 0.13 |
The target compound likely binds to CA-II’s active site via interactions between its sulfamoyl group and the zinc ion, while the fluorophenyl moiety enhances hydrophobic interactions .
Future Research Directions
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Enzymatic Assays: Validate CA-II inhibition potency.
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ADME Studies: Assess bioavailability and metabolic stability.
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Structural Optimization: Modify fluorophenyl or sulfamoyl groups to enhance selectivity.
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